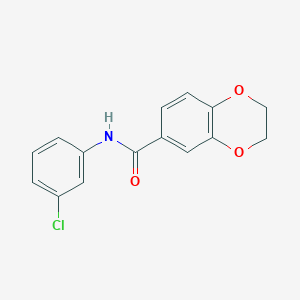
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the major advantages of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments. Its mechanism of action is also not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its anticancer activity. It is also important to investigate its potential toxicity and side effects in vivo to assess its safety for use in humans. Finally, the development of more efficient synthesis methods and analogs of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could lead to the discovery of even more potent anticancer agents.
合成法
The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
科学的研究の応用
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to possess antifungal and antibacterial properties.
特性
分子式 |
C15H12ClNO3 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
InChIキー |
GRPCZFMZJNESBJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
溶解性 |
6.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)

![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
